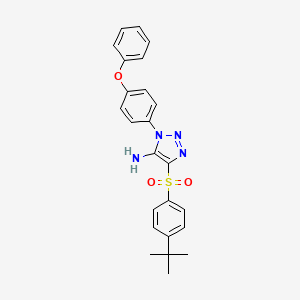

4-((4-(tert-butyl)phenyl)sulfonyl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

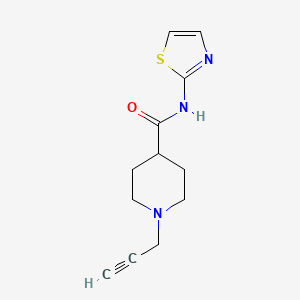

This compound is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse biological activities and are commonly used in medicinal chemistry and drug discovery .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenylsulfonyl and phenoxyphenyl precursors. The triazole ring could potentially be formed using a click chemistry approach, such as the Huisgen 1,3-dipolar cycloaddition .Molecular Structure Analysis

The molecule contains a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. It also has phenyl rings attached to the triazole ring, which could contribute to its physical and chemical properties .Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, including N-alkylation, N-arylation, and various types of cycloadditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Generally, triazoles are stable compounds and can exhibit both hydrophilic and hydrophobic properties .科学的研究の応用

Formation and Applications of Sulfonyl Aromatic Compounds

The formation of sulfonyl aromatic alcohols, including compounds related to the sulfonyl group, has been studied for their potential applications. One study focused on the electrolysis of a bisazo reactive dye, leading to the identification of various sulfonyl aromatic alcohols. This research suggests potential applications in dye synthesis and modification, highlighting the versatility of sulfonyl compounds in chemical synthesis (Elizalde-González et al., 2012).

Antitumor Activity

Research into the antitumor activity of similar triazole compounds has shown promising results. For example, a study on 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine demonstrated good antitumor activity against the Hela cell line. This suggests that compounds with triazole rings, similar to the one , could have potential applications in developing antitumor agents (Ye Jiao et al., 2015).

Polymer Synthesis and Material Properties

The synthesis of low dielectric polyetherimides from compounds containing tert-butyl phenylene oxide structures, similar to the sulfonyl and phenoxy components of the compound , has been explored. These polymers exhibit moderate-to-high thermal properties and excellent dielectric properties, suggesting applications in electronics and materials science (Chen et al., 2017).

Catalysis and Organic Synthesis

The metal-catalyzed hydrohydrazination and hydroazidation of olefins, involving sulfonyl and tert-butyl groups, have been studied for their efficiency in functionalizing olefins. This research indicates the role of such compounds in catalysis and organic synthesis, providing a pathway to synthesize hydrazines and azides, which are valuable in pharmaceutical and material sciences (Waser et al., 2006).

作用機序

将来の方向性

The study of triazole derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the biological activity of this compound and its potential uses in drug discovery .

: Triazole derivatives and their biological activity : Huisgen 1,3-dipolar cycloaddition

特性

IUPAC Name |

5-(4-tert-butylphenyl)sulfonyl-3-(4-phenoxyphenyl)triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3S/c1-24(2,3)17-9-15-21(16-10-17)32(29,30)23-22(25)28(27-26-23)18-11-13-20(14-12-18)31-19-7-5-4-6-8-19/h4-16H,25H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDQKCJZAPBDRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(6,6a,7,8,9,11-Hexahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)pyridine-2-carbonitrile](/img/structure/B2533441.png)

![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2533446.png)

![5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2533449.png)

![2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride](/img/structure/B2533451.png)

![N-{2-[benzyl(methyl)amino]ethyl}-1-(but-2-ynoyl)piperidine-4-carboxamide](/img/structure/B2533454.png)

![6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2533457.png)

![N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2533460.png)

![(Z)-methyl 2-(5,7-dimethyl-2-((2-oxo-2H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2533462.png)